2-Chloro-3-(3-methoxyphenyl)-1-propene

Description

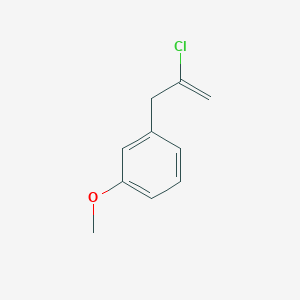

2-Chloro-3-(3-methoxyphenyl)-1-propene is an organochlorine compound featuring a propene backbone substituted with a chlorine atom at the 2-position and a 3-methoxyphenyl group at the 3-position. Its molecular formula is C₁₀H₁₁ClO (molecular weight: 182.65 g/mol). The methoxy group (-OCH₃) on the aromatic ring is electron-donating via resonance, which influences the compound’s electronic properties and reactivity.

Properties

IUPAC Name |

1-(2-chloroprop-2-enyl)-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-8(11)6-9-4-3-5-10(7-9)12-2/h3-5,7H,1,6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNQFTFQLODNMEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641182 | |

| Record name | 1-(2-Chloroprop-2-en-1-yl)-3-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731773-16-3 | |

| Record name | 1-(2-Chloro-2-propen-1-yl)-3-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=731773-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloroprop-2-en-1-yl)-3-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(3-methoxyphenyl)-1-propene can be achieved through several methods. One common approach involves the reaction of 3-methoxybenzaldehyde with allyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques are often employed to ensure the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(3-methoxyphenyl)-1-propene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alcohols .

Scientific Research Applications

2-Chloro-3-(3-methoxyphenyl)-1-propene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(3-methoxyphenyl)-1-propene involves its interaction with various molecular targets. The chloro group can participate in electrophilic reactions, while the methoxy group can influence the compound’s reactivity through electron-donating effects. These interactions can affect the compound’s behavior in different chemical environments .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with 2-Chloro-3-(3-methoxyphenyl)-1-propene, differing primarily in substituents or functional groups:

Electronic and Steric Effects

- Methoxy vs. Halogen Substituents: The 3-methoxyphenyl group in the target compound donates electron density via resonance, activating the aromatic ring toward electrophilic substitution. This contrasts with electron-withdrawing groups (e.g., -Cl, -F) in analogs (e.g., entries 4 and 5), which deactivate the ring and direct reactivity toward meta/para positions .

- By contrast, the ketone in (E)-3-(2-chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one introduces hydrogen-bonding capacity, critical for crystal packing in NLO materials .

Physical and Chemical Properties

Volatility and Boiling Points :

- Allyl chloride (entry 2) is highly volatile (bp ~45°C) due to its small size and lack of aromaticity. The target compound, with a bulky 3-methoxyphenyl group, likely has a significantly higher boiling point and reduced volatility.

- Halogenated analogs (entries 4–5) exhibit higher molecular weights and log P values, suggesting greater persistence in lipid-rich environments .

Reactivity :

- The methoxy group in the target compound may facilitate electrophilic aromatic substitution (e.g., nitration, sulfonation), whereas halogenated analogs are more prone to nucleophilic aromatic substitution or radical reactions .

Biological Activity

2-Chloro-3-(3-methoxyphenyl)-1-propene is an organic compound characterized by a propene chain with a chloro group and a methoxy-substituted phenyl ring. Its molecular formula is C10H11ClO, and it features a double bond between the second and third carbon atoms of the propene chain. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antimicrobial, and toxicological effects.

The compound's structure allows it to engage in various interactions with biological molecules. The presence of the chloro group enhances its reactivity, facilitating covalent bonding with nucleophilic sites on proteins or enzymes. Meanwhile, the methoxy group can participate in hydrogen bonding or van der Waals interactions, influencing its binding affinity and specificity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4.8 |

| Escherichia coli | 2.3 |

| Bacillus subtilis | 5.6 |

| Pseudomonas aeruginosa | 11.0 |

These findings highlight the compound's potential as a lead for developing new antimicrobial agents, especially in light of rising antibiotic resistance.

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has shown promise in anti-inflammatory applications. Studies have indicated that it can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This property could be beneficial in treating conditions characterized by excessive inflammation.

Toxicological Studies

The compound has also been evaluated for its toxicological effects. Notably, it has been observed to induce cancer in animal models, raising concerns about its safety profile. This aspect underscores the importance of further research to understand its mechanisms of action and potential risks associated with exposure.

The interaction mechanism of this compound involves binding to specific molecular targets within cells. The chloro group facilitates covalent modifications of proteins, while the methoxy group enhances interaction through non-covalent means. These interactions can lead to alterations in enzyme activity and cellular signaling pathways.

Study on Antimicrobial Efficacy

In a recent study published in MDPI, researchers evaluated the antimicrobial efficacy of various derivatives related to this compound. The results demonstrated that compounds with similar structural features exhibited varying degrees of antibacterial activity, indicating structure-activity relationships (SAR) that could guide future drug design efforts .

In Vivo Toxicity Assessment

A comprehensive toxicity assessment was conducted using animal models to evaluate the carcinogenic potential of this compound. The study revealed significant tumorigenic effects at higher doses, necessitating caution in its application and further investigation into safe exposure levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.